6-(4-ethoxyphenyl)-N-(2-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(4-ETHOXYPHENYL)-N-(2-ETHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound belonging to the class of triazolothiadiazines.
Preparation Methods
The synthesis of 6-(4-ETHOXYPHENYL)-N-(2-ETHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the reaction of 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols with 3-phenyl-2-propynal . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the ethoxy and ethylphenyl groups.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(4-ETHOXYPHENYL)-N-(2-ETHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used in the synthesis of other complex organic molecules.
Medicine: It is being explored for its antiviral and antibacterial properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For instance, it inhibits shikimate dehydrogenase, an enzyme involved in the biosynthesis of chorismate, which is essential for the survival of certain bacteria . The inhibition of this enzyme disrupts the metabolic pathways, leading to the antibacterial effects observed .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazines and triazolothiadiazepines. These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activities and chemical properties . For example, compounds with different substituents at the 3 and 6 positions may exhibit varying degrees of potency as enzyme inhibitors .
List of Similar Compounds
Properties
Molecular Formula |
C24H29N5O2S |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
6-(4-ethoxyphenyl)-N-(2-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C24H29N5O2S/c1-4-9-20-26-27-24-29(20)28-21(17-12-14-18(15-13-17)31-6-3)22(32-24)23(30)25-19-11-8-7-10-16(19)5-2/h7-8,10-15,21-22,28H,4-6,9H2,1-3H3,(H,25,30) |
InChI Key |
NFSRMRUFUJAFEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3CC)C4=CC=C(C=C4)OCC |
Origin of Product |
United States |
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